molecular formula C15H18ClNO4S B2521220 BENZYL 7-(CHLOROSULFONYL)-5-AZASPIRO[3.4]OCTANE-5-CARBOXYLATE CAS No. 2375273-83-7

BENZYL 7-(CHLOROSULFONYL)-5-AZASPIRO[3.4]OCTANE-5-CARBOXYLATE

Cat. No.: B2521220
CAS No.: 2375273-83-7
M. Wt: 343.82
InChI Key: YZQQNGJPKRIXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BENZYL 7-(CHLOROSULFONYL)-5-AZASPIRO[34]OCTANE-5-CARBOXYLATE is a complex organic compound characterized by its unique spirocyclic structure

Scientific Research Applications

BENZYL 7-(CHLOROSULFONYL)-5-AZASPIRO[3.4]OCTANE-5-CARBOXYLATE has several scientific research applications:

Chemical Reactions Analysis

Types of Reactions

BENZYL 7-(CHLOROSULFONYL)-5-AZASPIRO[3.4]OCTANE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Mechanism of Action

The mechanism of action of BENZYL 7-(CHLOROSULFONYL)-5-AZASPIRO[3.4]OCTANE-5-CARBOXYLATE is not fully understood, but it is believed to interact with various molecular targets through its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and leading to various biological effects .

Properties

IUPAC Name

benzyl 7-chlorosulfonyl-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4S/c16-22(19,20)13-9-15(7-4-8-15)17(10-13)14(18)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQQNGJPKRIXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CN2C(=O)OCC3=CC=CC=C3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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